6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that combines the structural features of indole and triazine moieties. Indole derivatives are well-known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a triazine ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with appropriate reagents under acidic conditions . The reaction conditions often involve the use of trifluoroacetic acid as a catalyst and high-pressure reactors to achieve the desired product . Industrial production methods may employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols
Scientific Research Applications
6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression . The triazine ring further enhances its binding properties and stability, leading to potent biological effects . The compound’s ability to modulate key pathways, such as apoptosis and cell proliferation, underlies its therapeutic potential .
Comparison with Similar Compounds
6-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
5H-1,2,4-triazino[5,6-b]indoles: These compounds share the triazine-indole framework and exhibit similar biological activities, including antiparasitic, antifungal, and antibacterial properties.
Indole derivatives: Compounds like indole-3-acetic acid and various substituted indoles are known for their diverse biological activities and are widely studied for their therapeutic potential.
Triazine derivatives: Triazines are known for their applications in medicinal chemistry and materials science, with properties such as antifungal, anticancer, and antiviral activities.
The uniqueness of this compound lies in its combined structural features, which provide a synergistic effect, enhancing its biological and chemical properties.
Properties
IUPAC Name |
6-methyl-3-pentylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-4-5-9-20-15-17-14-13(18-19-15)11-8-6-7-10(2)12(11)16-14/h6-8H,3-5,9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQTUOKJIQDBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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